molecular formula C9H10OS2 B060856 (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol CAS No. 175202-60-5

(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol

Cat. No.: B060856
CAS No.: 175202-60-5
M. Wt: 198.3 g/mol
InChI Key: VLNHLFCDQQFNBH-UHFFFAOYSA-N
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Description

(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol is a heterocyclic compound featuring a fused ring system composed of thiophene units. This compound is known for its unique structural properties, which make it a valuable candidate in various scientific and industrial applications. Its molecular formula is C9H10OS2, and it has a molecular weight of 198.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylthiophene with formaldehyde in the presence of a catalyst to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol stands out due to the presence of methyl groups, which can influence its chemical reactivity and physical properties. These modifications can enhance its solubility, stability, and overall performance in various applications .

Properties

IUPAC Name

(3,4-dimethylthieno[2,3-b]thiophen-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h4,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNHLFCDQQFNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=C(S2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381125
Record name (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-60-5
Record name 3,4-Dimethylthieno[2,3-b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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